N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt
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Description
Copper(I) Phenylacetylide
Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.
Synthesis Analysis
The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).
Molecular Structure Analysis
The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.
Chemical Reactions and Properties
Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).
Scientific Research Applications
1. Peptide Synthesis and Drug Candidate Development
N-2-Nitrophenylsulfenyl (Nps) imino dipeptides have been prepared and utilized in diastereoselective indolylation processes. These compounds are pivotal in the synthesis of non-canonical amino acid-containing peptides, which are being explored as novel drug candidates. The method allows for the selective production of each diastereomer from the same substrates using chiral phosphoric acid catalysts (Inokuma et al., 2022).
2. Low Molecular Weight Gelators (LMWGs)
A series of simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines (like dicyclohexylamine), have been synthesized. Among these, specific salts showed remarkable load-bearing, moldable, and self-healing properties in their gel forms. This discovery has potential applications in stress-bearing materials and other areas, highlighting the significance of supramolecular interactions in material science (Sahoo et al., 2012).
3. Mass Spectrometric Analysis of Protein Modification
N-2-Nitrophenylsulfenyl-L-isoleucine dicyclohexylammonium salt plays a role in the study of protein modifications mediated by nitroxyl (HNO). Specifically, the reaction products formed during the incubation of thiol proteins with HNO donors have been examined, revealing insights into the protein thiols' modification pathways. This research aids in understanding the biological activity of HNO and its potential pharmaceutical implications (Shen & English, 2005).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
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